molecular formula C16H9ClFN5O B214866 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

Katalognummer B214866
Molekulargewicht: 341.72 g/mol
InChI-Schlüssel: QDBIISRJQUAMFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetrazole, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of tetrazole-based compounds, which have been extensively studied for their pharmacological properties.

Wirkmechanismus

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole binds to the benzodiazepine site of GABA-A receptors containing the α5 subunit, leading to an increase in the activity of these receptors. This results in an enhancement of GABAergic neurotransmission, which in turn leads to an inhibition of neuronal excitability. The enhancement of GABAergic neurotransmission has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been found to have anxiolytic and sedative effects. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has several advantages for lab experiments. The compound has a high affinity for the α5 subunit of GABA-A receptors, which makes it a potent modulator of these receptors. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has also been shown to be selective for the α5 subunit, with no significant activity on other subunits of GABA-A receptors. However, one limitation of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole is its poor solubility in water, which can make it difficult to administer in animal studies.

Zukünftige Richtungen

There are several future directions for research on 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole. One area of interest is the potential therapeutic applications of the compound in neurological disorders. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has shown promising results in animal models of Alzheimer's disease and schizophrenia, and further studies are needed to evaluate its efficacy in humans. Another area of interest is the development of more soluble analogs of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole, which would improve its pharmacokinetic properties and make it easier to administer in animal studies. Finally, the mechanism of action of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole on GABA-A receptors containing the α5 subunit is not fully understood, and further studies are needed to elucidate the molecular basis of its activity.

Synthesemethoden

The synthesis of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. The oxime is then reacted with 2-fluorophenylacetic acid to form the corresponding amide. The amide is further reacted with sodium azide and copper (I) iodide to form the tetrazole ring. Finally, the isoxazole ring is introduced through a reaction with hydroxylamine hydrochloride and acetic anhydride.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment. The compound has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to enhance the activity of GABA-A receptors containing the α5 subunit, which are predominantly expressed in the hippocampus, a brain region involved in learning and memory.

Eigenschaften

Produktname

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

Molekularformel

C16H9ClFN5O

Molekulargewicht

341.72 g/mol

IUPAC-Name

4-[1-(4-chlorophenyl)tetrazol-5-yl]-5-(2-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C16H9ClFN5O/c17-10-5-7-11(8-6-10)23-16(20-21-22-23)13-9-19-24-15(13)12-3-1-2-4-14(12)18/h1-9H

InChI-Schlüssel

QDBIISRJQUAMFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C3=NN=NN3C4=CC=C(C=C4)Cl)F

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C3=NN=NN3C4=CC=C(C=C4)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.